molecular formula C10H10N2O3 B8430077 N-(4-Nitrophenylmethyl)-2-propenamide

N-(4-Nitrophenylmethyl)-2-propenamide

Cat. No.: B8430077
M. Wt: 206.20 g/mol
InChI Key: ZZTDVODHNMDUIN-UHFFFAOYSA-N
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Description

1,4-Dibutryl-2,5-dimethylpiperazine is a piperazine derivative characterized by butyryl (C₃H₇CO-) substituents at the 1 and 4 positions and methyl groups at the 2 and 5 positions of the piperazine ring. Piperazine derivatives are widely studied for their conformational flexibility, stereochemical diversity, and applications in pharmaceuticals, catalysis, and materials science.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C10H10N2O3/c1-2-10(13)11-7-8-3-5-9(6-4-8)12(14)15/h2-6H,1,7H2,(H,11,13)

InChI Key

ZZTDVODHNMDUIN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Comparisons

  • trans-1,4-Dibenzoyl-2,5-dimethylpiperazine (C₂₀H₂₀N₂O₂)

    • Substituents : Benzoyl (aromatic) groups at 1,4 positions; methyl groups at 2,5.
    • Structure : Centrosymmetric molecule with a chair conformation; planar amide bonds and a dihedral angle of ~70° between the carbonyl and benzene planes .
    • Key Differences : The aromatic benzoyl groups introduce π-π stacking interactions in crystals, whereas the aliphatic butyryl groups in 1,4-dibutryl-2,5-dimethylpiperazine may favor hydrophobic interactions and reduced crystallinity.
  • Structure: Smaller molecular weight (114.19 g/mol) with cis/trans stereoisomerism. Used as a templating agent in hybrid metal halides due to its basicity and spatial requirements . Key Differences: The absence of acyl groups limits its application in polymer synthesis or drug delivery compared to 1,4-dibutryl derivatives.
  • Piperazine-2,5-dione Derivatives (e.g., Compound 9b: C₂₀H₂₁O₆N₂)

    • Substituents : Varied aromatic and aliphatic groups (e.g., 3,5-dimethoxyphenyl, 4-methylbenzoyl).
    • Structure : Diketopiperazine core with restricted rotation; evaluated for antioxidant and antimicrobial activities .
    • Key Differences : The diketopiperazine ring introduces rigidity, whereas 1,4-dibutryl-2,5-dimethylpiperazine retains a flexible piperazine backbone, enabling conformational adaptability.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
1,4-Dibutryl-2,5-dimethylpiperazine* C₁₈H₃₂N₂O₂ ~308.47 High lipophilicity (predicted); potential for enhanced biological membrane penetration.
trans-1,4-Dibenzoyl-2,5-dimethylpiperazine C₂₀H₂₀N₂O₂ 328.39 Crystalline solid; planar amide bonds stabilize crystal packing .
2,5-Dimethylpiperazine C₆H₁₄N₂ 114.19 Volatile liquid; used as a base in asymmetric catalysis .
Piperazine-2,5-dione (9b) C₂₀H₂₁O₆N₂ 385.14 Semirigid structure; moderate aqueous solubility due to polar substituents .

*Predicted data based on structural analogs.

Research Findings and Key Insights

  • Conformational Effects : Bulky substituents (e.g., benzoyl, butyryl) restrict piperazine ring flexibility, influencing crystallinity () and polymer chain dynamics ().
  • Biological Activity : Acyl groups enhance bioactivity by improving target binding or membrane permeability. For example, diketopiperazines with aromatic substituents show potent antimicrobial effects .
  • Stereochemical Control : Asymmetric synthesis methods () are critical for producing enantiopure derivatives with optimized pharmacological profiles.

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